molecular formula C11H13N5 B3030079 3-pyridin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine CAS No. 863711-84-6

3-pyridin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine

Cat. No. B3030079
CAS RN: 863711-84-6
M. Wt: 215.25
InChI Key: WCAFXSSBATVQKU-UHFFFAOYSA-N
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Description

The compound 3-pyridin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine is a heterocyclic molecule that is part of a broader class of compounds with potential applications in medicinal chemistry and material science. The structure of this compound suggests that it contains several nitrogen-containing rings, which are characteristic of molecules that can exhibit a wide range of biological activities.

Synthesis Analysis

The synthesis of related heterocyclic systems often involves the use of versatile synthons such as 3-diazopyrazolo[3,4-b]pyridine, which can undergo various transformations to yield condensed 1,2,4-triazine derivatives . Additionally, the use of hydrazonoyl halides, hydroximoyl halides, and other heterocyclic amines can lead to the formation of compounds like pyrazolo[3,4-d]pyridazines and azolo[1,5-a]pyrimidines . These methods could potentially be adapted for the synthesis of the compound , although the specific synthetic route for 3-pyridin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by multiple fused rings that contain nitrogen atoms. These structures are often elucidated using spectral data and elemental analyses . The presence of the triazolo and diazepine rings in the compound indicates a complex structure that may exhibit interesting electronic and steric properties.

Chemical Reactions Analysis

Compounds similar to 3-pyridin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine can participate in a variety of chemical reactions. For instance, diazo compounds can form triazenes or diazosulfides when reacted with amines or thiols, and can undergo cycloaddition reactions as 1,2-dipoles . Moreover, diazo-azoles can react with ylides to form 3H-pyrazolo[5,1-c][1,2,4]triazoles and 3H-[1,2,4]triazolo[4,3-b]indazoles through [7+1]- or [11+1]-cycloreactions . These reactions highlight the reactivity of the diazo group and the potential for creating a diverse array of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like 3-pyridin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine are often influenced by their molecular structure. The presence of nitrogen atoms and the arrangement of rings can affect the compound's polarity, solubility, and stability. While the specific properties of this compound are not provided in the papers, related compounds have been characterized by their spectral data, which can give insights into their electronic properties . The reactivity of the diazo group also suggests that this compound could participate in various chemical reactions, potentially leading to a range of derivatives with different properties .

Scientific Research Applications

Synthesis and Central Nervous System Applications

  • The derivatives of 6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]diazepine, including 3-pyridin-3-yl variant, were synthesized and tested for their action on the central nervous system. Some compounds in this category demonstrated sedative activity, making them potential candidates for neurological applications (Guryn, Pakulska, & Brzezińska, 2001).

Chemical Synthesis and Structural Analysis

  • Efficient synthesis techniques for triazolopyridines, including the 3-pyridin-3-yl variant, have been developed, with applications in pharmaceutical development due to their biological activities. These compounds' structures were confirmed through various methods like NMR, FTIR, MS, and X-ray diffraction, suggesting their utility in diverse scientific research applications (El-Kurdi et al., 2021).

Potential in Medicinal Chemistry

  • Compounds based on the triazolopyridine core, such as 3-pyridin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine, have been explored for their potential in medicinal chemistry. These compounds, with their unique structural characteristics, are likely to be useful in the development of novel drug leads or biologically active compounds (Mishchuk et al., 2016).

properties

IUPAC Name

3-pyridin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-2-7-16-10(9-4-3-5-12-8-9)14-15-11(16)13-6-1/h3-5,8H,1-2,6-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAFXSSBATVQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2NC1)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601146956
Record name 5,6,7,8-Tetrahydro-3-(3-pyridinyl)-1H-1,2,4-triazolo[4,3-a][1,3]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-pyridin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine

CAS RN

863711-84-6
Record name 5,6,7,8-Tetrahydro-3-(3-pyridinyl)-1H-1,2,4-triazolo[4,3-a][1,3]diazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863711-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydro-3-(3-pyridinyl)-1H-1,2,4-triazolo[4,3-a][1,3]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-pyridin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine
Reactant of Route 2
3-pyridin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine
Reactant of Route 3
3-pyridin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine
Reactant of Route 4
3-pyridin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine
Reactant of Route 5
Reactant of Route 5
3-pyridin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine
Reactant of Route 6
3-pyridin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine

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